(S)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid

Catalog No.
S1767917
CAS No.
127862-89-9
M.F
C18H19NO4
M. Wt
313.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoi...

CAS Number

127862-89-9

Product Name

(S)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid

IUPAC Name

(2S)-4-phenyl-2-(phenylmethoxycarbonylamino)butanoic acid

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

InChI

InChI=1S/C18H19NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m0/s1

InChI Key

GUWSQYJXSRIJCI-INIZCTEOSA-N

SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Synonyms

127862-89-9;Z-Homophe-OH;Z-L-homophenylalanine;(S)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoicacid;(S)-2-(Z-amino)-4-phenylbutyricacid;Cbz-L-homophenyl-Ala;Cbz-L-homoPhenylalanine;ST51037505;Cbz-L-Homophe;SCHEMBL2487005;09968_FLUKA;BDBM36225;CTK8B7736;MolPort-003-925-719;ZINC2391140;5378AA;ANW-58319;AM83539;AJ-35727;AK-83360;KB-48803;SY012061;RT-016314;K-3982;I14-42599

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2

Organic Synthesis:

(S)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid, also known as Z-D-homophenylalanine, serves as a valuable chiral building block in organic synthesis. Its chiral center and functional groups allow for its incorporation into various target molecules, particularly those with potential pharmaceutical applications. [Source: PubChem, "(R)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid", ]

Molecular Structure Analysis

The key features of the molecule include:

  • A central four-carbon chain (butanoic acid)
  • A phenyl group (benzene ring) attached to the fourth carbon
  • An amino group (NH2) attached to the second carbon with the (S) stereochemistry designation, indicating a specific spatial arrangement of its attached groups [].
  • A benzyloxycarbonyl (Cbz) protecting group attached to the amino group. This group is commonly used in organic synthesis to protect the amino functionality during reactions.

Chemical Reactions Analysis

  • Cleavage of the Cbz protecting group: This can be achieved using various reagents like acidic or basic conditions, depending on the specific reaction scheme.
  • Peptide bond formation: The deprotected amino group can participate in peptide bond formation reactions, potentially leading to the synthesis of novel peptides or peptide-like molecules [].
  • Esterification: The carboxylic acid group can undergo esterification reactions with alcohols to form esters [].

Note

Balanced chemical equations for these reactions would require specific reaction conditions and would depend on the chosen reagents.


Physical And Chemical Properties Analysis

  • Solid state at room temperature: Due to the presence of multiple polar functional groups (amine, carboxylic acid)
  • Relatively high melting point: Due to the presence of the aromatic phenyl ring
  • Moderate solubility in polar organic solvents: Soluble in solvents like ethanol, methanol, or DMSO
  • Poor solubility in water: Due to the hydrophobic nature of the phenyl group

XLogP3

3.4

Dates

Modify: 2023-08-15

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